Navigating the Landscape of Brominated Tetrahydrobenzocyclohepten-5-ones: A Technical Guide for Researchers
Navigating the Landscape of Brominated Tetrahydrobenzocyclohepten-5-ones: A Technical Guide for Researchers
An In-depth Examination of Key Isomers and Their Chemical Identifiers
In the realm of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. The nomenclature of a chemical compound serves as its unique identifier, guiding researchers to a wealth of information regarding its properties, synthesis, and potential applications. However, ambiguities in naming can arise, leading to confusion and misdirection. This technical guide addresses such a case with the requested topic of 9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one .
A thorough investigation of the scientific literature and chemical databases reveals a notable absence of information for a compound with the bromine atom at the 9-position. This suggests that this specific isomer is either not a well-characterized compound or that the nomenclature may be mistaken. In contrast, several other positional isomers of bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one are well-documented and commercially available.
This guide, therefore, aims to provide a comprehensive overview of these known isomers, offering a valuable resource for researchers and drug development professionals. We will delve into the chemical identifiers, synthesis, and safety considerations for the 2-bromo, 3-bromo, and 6-bromo analogues, providing a comparative analysis to facilitate informed decisions in experimental design and chemical sourcing.
Core Chemical Identifiers: A Comparative Overview
To navigate the chemical landscape of these brominated ketones, it is essential to begin with their fundamental identifiers. The following table summarizes the key information for the most prominent isomers.
| Feature | 2-Bromo Isomer | 3-Bromo Isomer | 6-Bromo Isomer |
| IUPAC Name | 2-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[2] | 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[3] |
| CAS Number | 169192-93-2[4] | 87779-78-0[2] | 19844-70-3[3] |
| Molecular Formula | C₁₁H₁₁BrO | C₁₁H₁₁BrO[2] | C₁₁H₁₁BrO[3] |
| Molecular Weight | 239.11 g/mol | 239.11 g/mol [2] | 239.11 g/mol [3] |
| Canonical SMILES | C1CC(C(=O)C2=CC=C(C=C2)Br)CC1 | C1CC(C(=O)C2=CC(Br)=CC=C2)CC1 | C1CC(C(Br)C(=O)C2=CC=CC=C2)C1 |
| InChIKey | Not readily available | BBLCBJCONMZHBE-UHFFFAOYSA-N[2] | JIIICACPFONLNC-UHFFFAOYSA-N[3] |
Note: The IUPAC name for the 2-bromo isomer can also be represented as 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one. Another related isomer, 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one (CAS: 1180671-71-9), exists where the ketone is at the 7-position[5][6].
Synthetic Pathways and Methodologies
The synthesis of these brominated benzocycloheptenones is crucial for their accessibility in research. While detailed, step-by-step protocols are often proprietary or embedded within broader synthetic schemes in the literature, the general approaches can be outlined.
A common strategy for the synthesis of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, involves intramolecular cyclization reactions. Subsequent bromination can then be achieved through various methods, with the regioselectivity being a key challenge.
Figure 1: A generalized workflow for the synthesis of brominated tetrahydrobenzocyclohepten-5-one isomers.
For the synthesis of the 6-bromo isomer , a common method involves the direct bromination of the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, often using a brominating agent like pyridinium bromide perbromide in a suitable solvent such as chloroform[7]. The reaction is typically carried out at a low temperature to control selectivity.
The synthesis of the 2-bromo and 3-bromo isomers generally requires a multi-step approach starting from precursors that already contain the bromine atom on the aromatic ring. These precursors are then subjected to reactions that build the seven-membered ring.
Spectroscopic Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectra would show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts being indicative of the bromine substitution pattern. The aliphatic protons of the seven-membered ring would appear as complex multiplets in the upfield region.
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¹³C NMR: The carbon NMR spectra would provide information on the number of unique carbon environments. The chemical shift of the carbonyl carbon would be a prominent feature, and the shifts of the aromatic carbons would be influenced by the position of the bromine atom.
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the ketone.
Mass Spectrometry (MS): The mass spectra of these compounds would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks), which would be a key indicator of the presence of a single bromine atom in the molecule.
Safety and Handling
As with all chemical reagents, proper safety precautions are essential when handling brominated tetrahydrobenzocyclohepten-5-ones. The available safety data indicates that these compounds should be handled with care.
GHS Hazard Statements for 6-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS: 19844-70-3): [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
GHS Hazard Statements for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS: 87779-78-0): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
The following diagram outlines a standard safety protocol for handling these compounds.
Figure 2: Recommended safety workflow for handling brominated tetrahydrobenzocyclohepten-5-one isomers.
Applications in Research and Development
Brominated organic compounds are valuable intermediates in medicinal chemistry and materials science. The bromine atom can serve as a handle for further functionalization, for example, in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
While specific applications for each of these isomers are not extensively detailed in publicly accessible literature, their structural motif, a benzosuberone core, is of interest in drug discovery. This scaffold is present in a number of biologically active compounds. The introduction of a bromine atom provides a strategic point for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. For instance, a related compound, (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole, serves as a key intermediate in the synthesis of a potent 5-HT6 antagonist[8].
Conclusion
While the initially requested "9-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one" appears to be an uncharacterized or misidentified compound, a rich chemistry exists for its positional isomers. This guide has provided a foundational understanding of the 2-bromo, 3-bromo, and 6-bromo isomers, covering their chemical identifiers, synthetic considerations, and safety profiles. For researchers and professionals in drug development, a clear understanding of these distinct isomers is crucial for advancing their research and development efforts. The information presented here serves as a starting point for further investigation into the specific properties and applications of these valuable chemical entities.
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